molecular formula C25H44O4Si2 B3081966 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal CAS No. 111830-58-1

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal

Cat. No.: B3081966
CAS No.: 111830-58-1
M. Wt: 464.8 g/mol
InChI Key: CZGTZYNJABAJPH-ZLNRFVROSA-N
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Description

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is a chemical compound primarily used in laboratory settings. It is known for its role in various synthetic organic chemistry applications, particularly in the protection of hydroxyl groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal typically involves the protection of hydroxyl groups on a glucal molecule. This is achieved through the use of tert-butyldimethylsilyl chloride and benzyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification through column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents such as lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at these sites during subsequent synthetic steps. The benzyl group provides additional stability and can be removed under specific conditions to reveal the hydroxyl group when needed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is unique due to its dual protective groups, which offer enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .

Properties

IUPAC Name

tert-butyl-[[(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-yl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O4Si2/c1-24(2,3)30(7,8)28-19-22-23(27-18-20-14-12-11-13-15-20)21(16-17-26-22)29-31(9,10)25(4,5)6/h11-17,21-23H,18-19H2,1-10H3/t21-,22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGTZYNJABAJPH-ZLNRFVROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110323
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111830-58-1
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111830-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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